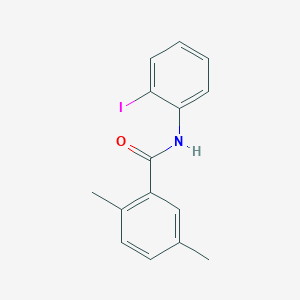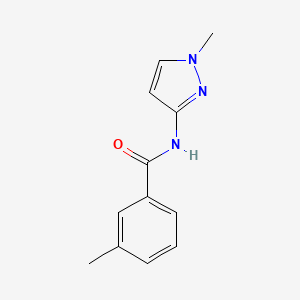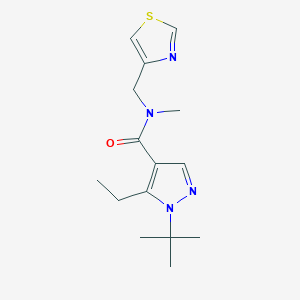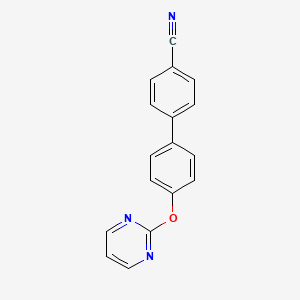![molecular formula C14H16FN5O2 B7532498 2-[(3-fluoro-4-imidazol-1-ylphenyl)methylcarbamoylamino]-N-methylacetamide](/img/structure/B7532498.png)
2-[(3-fluoro-4-imidazol-1-ylphenyl)methylcarbamoylamino]-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-fluoro-4-imidazol-1-ylphenyl)methylcarbamoylamino]-N-methylacetamide, also known as FIIN-3, is a small molecule inhibitor of the oncogenic protein fibroblast growth factor receptor (FGFR). It has shown promising results in preclinical studies for the treatment of various types of cancer, including lung, breast, and bladder cancer.
Mecanismo De Acción
2-[(3-fluoro-4-imidazol-1-ylphenyl)methylcarbamoylamino]-N-methylacetamide binds to the ATP-binding pocket of FGFRs and inhibits their kinase activity, leading to the inhibition of downstream signaling pathways involved in cell proliferation and survival. FGFRs are overexpressed in various types of cancer, and their aberrant activation is associated with tumor growth and metastasis. By inhibiting FGFR activity, this compound can block these pathways and induce apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have potent inhibitory activity against various FGFR isoforms, including FGFR1, FGFR2, and FGFR3. It has also been shown to have selectivity for FGFRs over other kinases, such as VEGFR and PDGFR. In preclinical studies, this compound has demonstrated anti-tumor activity in vitro and in vivo, leading to the inhibition of cell proliferation and induction of apoptosis. This compound has also been shown to inhibit angiogenesis, a process involved in the growth and metastasis of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(3-fluoro-4-imidazol-1-ylphenyl)methylcarbamoylamino]-N-methylacetamide has several advantages for lab experiments. It has shown potent inhibitory activity against various FGFR isoforms and has demonstrated anti-tumor activity in vitro and in vivo. This compound has also shown selectivity for FGFRs over other kinases, making it a promising candidate for cancer therapy. However, this compound has some limitations for lab experiments. It has low solubility in aqueous media, which can limit its use in some assays. This compound is also a relatively new compound, and its long-term safety and efficacy have not been fully evaluated.
Direcciones Futuras
2-[(3-fluoro-4-imidazol-1-ylphenyl)methylcarbamoylamino]-N-methylacetamide has shown promising results in preclinical studies, and several future directions can be explored to further evaluate its potential as a cancer therapy. One direction is to evaluate the safety and efficacy of this compound in clinical trials. Another direction is to explore the use of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, further research can be conducted to understand the mechanism of action of this compound and its potential use in other diseases beyond cancer.
Métodos De Síntesis
2-[(3-fluoro-4-imidazol-1-ylphenyl)methylcarbamoylamino]-N-methylacetamide can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis starts with the reaction of 3-fluoro-4-nitrophenyl isocyanate with imidazole to form 3-fluoro-4-imidazol-1-ylphenyl isocyanate. This intermediate is then reacted with N-methylacetamide to form this compound. The final product is purified through column chromatography to obtain a pure compound.
Aplicaciones Científicas De Investigación
2-[(3-fluoro-4-imidazol-1-ylphenyl)methylcarbamoylamino]-N-methylacetamide has been extensively studied in preclinical models of cancer. It has shown potent inhibitory activity against various FGFR isoforms and has demonstrated anti-tumor activity in vitro and in vivo. This compound has been tested in several cancer cell lines, including lung, breast, bladder, and prostate cancer, and has shown promising results in inhibiting cell proliferation and inducing apoptosis. This compound has also been tested in mouse xenograft models of lung and breast cancer and has shown significant tumor growth inhibition.
Propiedades
IUPAC Name |
2-[(3-fluoro-4-imidazol-1-ylphenyl)methylcarbamoylamino]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5O2/c1-16-13(21)8-19-14(22)18-7-10-2-3-12(11(15)6-10)20-5-4-17-9-20/h2-6,9H,7-8H2,1H3,(H,16,21)(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMPNZLSNOJPCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CNC(=O)NCC1=CC(=C(C=C1)N2C=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(2-fluorophenyl)furan-2-yl]-N-[2-(2-imidazol-1-ylethoxy)phenyl]propanamide](/img/structure/B7532434.png)

![1-(1-Methylsulfonylpiperidin-3-yl)-3-[(2-propan-2-yloxyphenyl)methyl]urea](/img/structure/B7532443.png)
![1-(1-Methylsulfonylpiperidin-3-yl)-3-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]urea](/img/structure/B7532451.png)

![3-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl]-1,2,3-benzotriazin-4-one](/img/structure/B7532466.png)
![1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-(3-morpholin-4-yl-3-oxopropyl)urea](/img/structure/B7532477.png)
![2-cyclopropyl-3-oxo-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-isoindole-1-carboxamide](/img/structure/B7532478.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(furan-2-ylmethyl)-N-methylacetamide](/img/structure/B7532481.png)

![1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-(2-thiophen-3-ylethyl)urea](/img/structure/B7532501.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7532503.png)
![1-benzyl-N-[[4-(carbamoylamino)phenyl]methyl]piperidine-4-carboxamide](/img/structure/B7532505.png)
